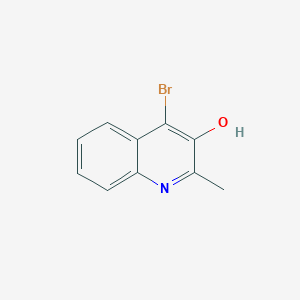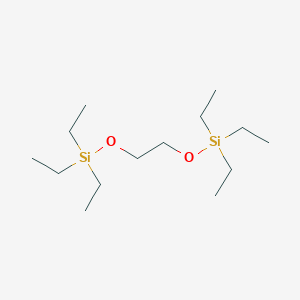
1,2-Bis(triethylsilyloxy)ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(triethylsilyloxy)ethane is a chemical compound that has gained significant attention in the field of organic synthesis. This compound is widely used in various chemical reactions, including cross-coupling reactions, carbon-carbon bond formation, and other organic transformations. The compound is also used in the synthesis of various natural products and pharmaceuticals.
作用機序
The mechanism of action of 1,2-Bis(triethylsilyloxy)ethane involves the formation of a stable intermediate that can undergo further reactions. The compound acts as a nucleophile and can react with various electrophiles, such as aryl halides, alkyl halides, and vinyl halides. The reaction proceeds via a palladium-catalyzed cross-coupling reaction, where the palladium catalyst facilitates the formation of a carbon-carbon bond between the nucleophile and the electrophile.
生化学的および生理学的効果
1,2-Bis(triethylsilyloxy)ethane does not have any significant biochemical or physiological effects as it is primarily used in organic synthesis. However, the compound can be toxic if ingested or inhaled, and appropriate safety measures must be taken when handling the compound.
実験室実験の利点と制限
One of the significant advantages of using 1,2-Bis(triethylsilyloxy)ethane in lab experiments is its high reactivity and selectivity. The compound can react with various electrophiles, providing a wide range of products. Additionally, the compound is stable and can be stored for an extended period, making it easier to handle. However, one of the limitations of using 1,2-Bis(triethylsilyloxy)ethane is its high cost, which can limit its use in large-scale experiments.
将来の方向性
1,2-Bis(triethylsilyloxy)ethane has significant potential in various chemical reactions, and there are several future directions for research. One possible direction is the development of new catalysts that can improve the efficiency of the compound in cross-coupling reactions. Another direction is the synthesis of new natural products and pharmaceuticals using 1,2-Bis(triethylsilyloxy)ethane as a key intermediate. Additionally, the use of 1,2-Bis(triethylsilyloxy)ethane in the field of materials science and nanotechnology is an area of active research. Overall, 1,2-Bis(triethylsilyloxy)ethane has significant potential in various fields, and future research can lead to new discoveries and applications.
Conclusion:
1,2-Bis(triethylsilyloxy)ethane is a versatile chemical compound that has significant potential in various chemical reactions. The compound is widely used in organic synthesis, and its high reactivity and selectivity make it a valuable tool in the field of chemistry. While the compound does not have any significant biochemical or physiological effects, appropriate safety measures must be taken when handling the compound. Overall, 1,2-Bis(triethylsilyloxy)ethane has significant potential in various fields, and future research can lead to new discoveries and applications.
合成法
The synthesis of 1,2-Bis(triethylsilyloxy)ethane involves the reaction of ethylene glycol with triethylchlorosilane in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via a substitution reaction, where the chlorine atom of triethylchlorosilane is replaced by the hydroxyl group of ethylene glycol. The product obtained is then treated with triethylamine to obtain 1,2-Bis(triethylsilyloxy)ethane.
科学的研究の応用
1,2-Bis(triethylsilyloxy)ethane has been widely used in various chemical reactions, including cross-coupling reactions, carbon-carbon bond formation, and other organic transformations. The compound is also used in the synthesis of various natural products and pharmaceuticals. For example, 1,2-Bis(triethylsilyloxy)ethane has been used in the synthesis of the anticancer agent (-)-FR182877 and the antifungal agent (+)-discodermolide.
特性
CAS番号 |
13175-68-3 |
|---|---|
製品名 |
1,2-Bis(triethylsilyloxy)ethane |
分子式 |
C14H34O2Si2 |
分子量 |
290.59 g/mol |
IUPAC名 |
triethyl(2-triethylsilyloxyethoxy)silane |
InChI |
InChI=1S/C14H34O2Si2/c1-7-17(8-2,9-3)15-13-14-16-18(10-4,11-5)12-6/h7-14H2,1-6H3 |
InChIキー |
JXRYYLOLIYLWHG-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)OCCO[Si](CC)(CC)CC |
正規SMILES |
CC[Si](CC)(CC)OCCO[Si](CC)(CC)CC |
同義語 |
1,2-Bis[(triethylsilyl)oxy]ethane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



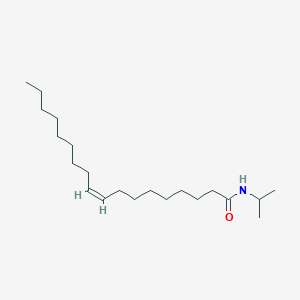

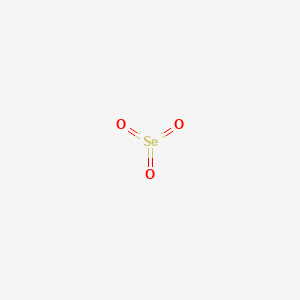
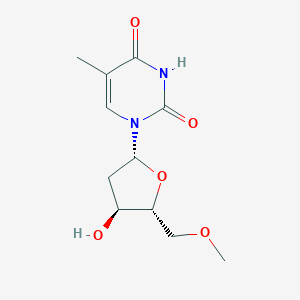
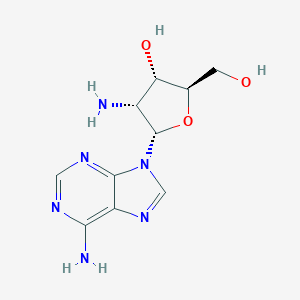
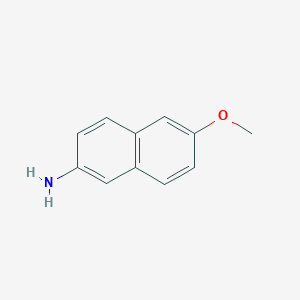
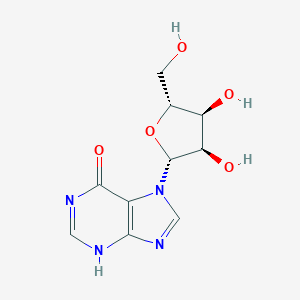
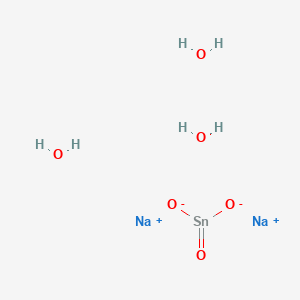
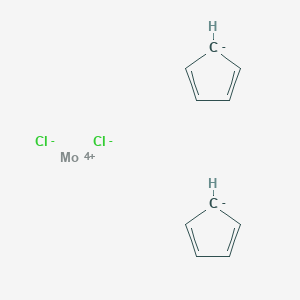
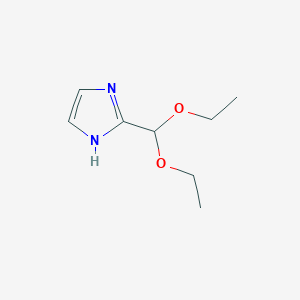
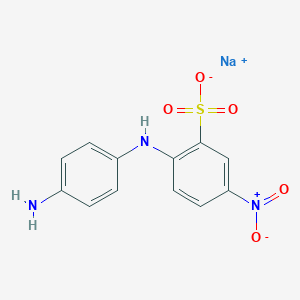
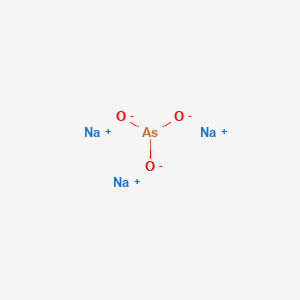
![9-Icosyl-9-phosphabicyclo[3.3.1]nonane](/img/structure/B77139.png)
